molecular formula C22H42N2O6 B13408292 N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester

Cat. No.: B13408292
M. Wt: 430.6 g/mol
InChI Key: SLEOTGKREMTOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester involves the reaction of iminodiacetic acid derivatives with tert-butyl esters. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is unique due to its high specificity and efficiency in metal ion chelation. Similar compounds include:

This compound stands out due to its specific applications in metal ion affinity chromatography and its effectiveness in immobilizing proteins on solid surfaces .

Properties

Molecular Formula

C22H42N2O6

Molecular Weight

430.6 g/mol

IUPAC Name

tert-butyl 6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

InChI

InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3

InChI Key

SLEOTGKREMTOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C

Origin of Product

United States

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